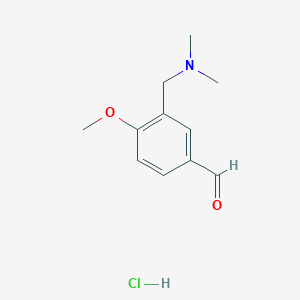

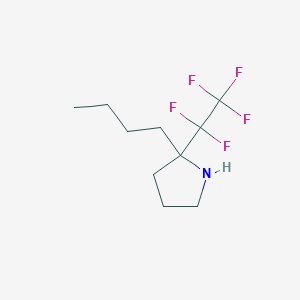

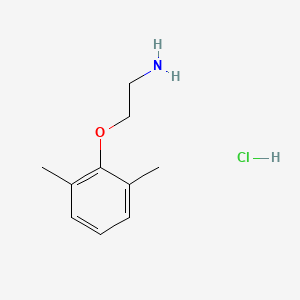

4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one" is a derivative of the 3H-pyrazol-3-one family, which is known for its diverse chemical properties and potential applications in various fields, including medicinal chemistry and material science. Although the specific compound is not directly studied in the provided papers, the research on similar pyrazolone derivatives offers insights into the chemical behavior and structural characteristics that could be extrapolated to this compound.

Synthesis Analysis

The synthesis of pyrazolone derivatives often involves multi-component reactions, as seen in the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives using a one-pot, four-component condensation process . Similarly, the synthesis of 3,5-dimethyl-4-aminomethylpyrazole ligands demonstrates the use of aminoalkylation of 3,5-dimethylpyrazole . These methods suggest that the synthesis of "4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one" could potentially be achieved through analogous multi-step reactions involving strategic functionalization of the pyrazolone core.

Molecular Structure Analysis

X-ray diffraction methods have been employed to determine the crystal and molecular structure of pyrazolone derivatives, revealing the predominant tautomeric forms and the nature of intramolecular and intermolecular hydrogen bonding . These studies provide a foundation for understanding the molecular structure of "4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one," which likely features similar hydrogen bonding patterns and tautomeric equilibria.

Chemical Reactions Analysis

The reactivity of pyrazolone derivatives varies with the substitution pattern on the ring. For instance, the reaction of 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole with different electrophiles results in varying regiochemistry, indicating that the amino group and the pyrazole ring can both be sites of reactivity . This suggests that "4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one" may also exhibit diverse reactivity depending on the reaction conditions and the nature of the electrophiles involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolone derivatives are influenced by their molecular structure. For example, the presence of amino groups can lead to increased solubility in polar solvents, as seen with water-soluble pyrazolate rhodium(I) complexes . The substitution of different alkyl groups, such as the isopropyl group in "4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one," can affect the compound's lipophilicity and overall physical properties. Additionally, the presence of hydrogen bonding can impact the melting point and stability of the compound .

Safety and Hazards

Future Directions

While specific future directions for “4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one” were not found, there are ongoing studies on related compounds. For instance, the use of “4-(2-aminoethyl)benzoic acid (ABA)” cation into the perovskite film to reduce the weak van der Waals gap between each perovskite layer and to promote the coupling of quasi-2D perovskite layers .

properties

IUPAC Name |

4-(2-aminoethyl)-5-propan-2-yl-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-5(2)7-6(3-4-9)8(12)11-10-7/h5H,3-4,9H2,1-2H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWXPTHQMNOUPBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=O)NN1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801173682 |

Source

|

| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(1-methylethyl)-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801173682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Aminoethyl)-5-isopropyl-1,2-dihydro-3H-pyrazol-3-one | |

CAS RN |

952959-51-2 |

Source

|

| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(1-methylethyl)-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952959-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(1-methylethyl)-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801173682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

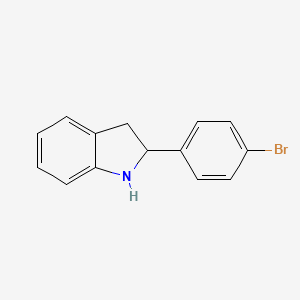

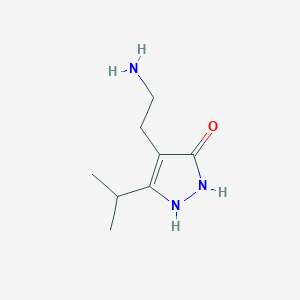

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)

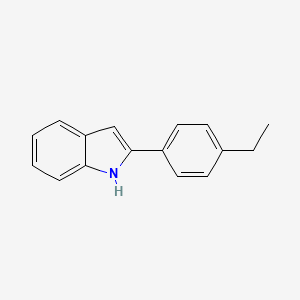

![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)

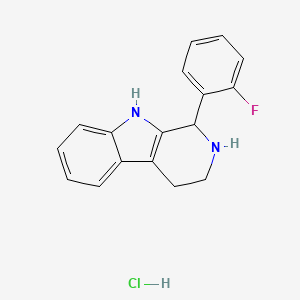

![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)